
Phenylphosphine
Overview
Description
Phenylphosphine (C₆H₅PH₂) is a primary phosphine characterized by a phosphorus atom bonded to two hydrogen atoms and one phenyl group. Its structure enables unique reactivity, particularly in coordination chemistry and catalysis. Key properties include:
- Physical State: Liquid at room temperature, hygroscopic, and odorous .
- Reactivity: Undergoes hydrophosphination, protonation, and alkylation reactions. Protonation occurs preferentially at the phosphorus atom (PA = 863 ± 10 kJ mol⁻¹) rather than the aromatic ring, as confirmed by DFT calculations .
- Applications: Serves as a precursor for phosphine ligands in transition metal complexes (e.g., iridium and palladium catalysts) and participates in photoredox alkylation/arylation reactions .
Preparation Methods
Preparation via Hydrolysis and Disproportionation of Dichlorophenylphosphine
A highly effective industrial method involves the hydrolysis of dichlorothis compound followed by a disproportionation reaction of the intermediate phenylphosphorous acid under nitrogen atmosphere to yield this compound and phenylphosphonic acid simultaneously. This method is notable for producing high-purity this compound with yields exceeding 95% of theoretical values.
Step 1: Hydrolysis
- Dichlorothis compound is slowly hydrolyzed by adding water in the presence of toluene as a solvent.
- The reaction temperature is controlled below 70 °C to avoid side reactions.
- The hydrolysis produces phenylphosphorous acid as a white solid with purity around 99% and melting point 83–85 °C.
- After reaction completion, toluene is removed by reflux and decompression to isolate phenylphosphorous acid.
Step 2: Disproportionation
- Phenylphosphorous acid is heated under nitrogen protection to 140–180 °C.
- Stirring is maintained for 20–30 minutes to allow disproportionation, generating this compound and phenylphosphonic acid.
- Air distillation collects the this compound fraction boiling between 140–165 °C.
- The residual mixture is cooled, treated with oxidizing agents such as superoxol (30% hydrogen peroxide), and recrystallized to isolate phenylphosphonic acid.
Compound | Yield (%) | Purity (%) | Physical Form |
---|---|---|---|
Phenylphosphorous acid | ~99 | 99 | White solid, mp 83-85°C |
This compound | 95 | 99.5 | Distilled liquid |
Phenylphosphonic acid | 98 | 99.5 | Crystalline solid |
- Simultaneous coproduction of two valuable phosphorus compounds.
- High purity and yield.
- Simple purification due to selective distillation and crystallization.
- Industrial scalability demonstrated with batch sizes up to 70 kg of starting material.
Reference: Patent CN103044485B (2012) provides comprehensive experimental data and procedural specifics for this method.
Reduction of Diethyl Phenylphosphonate with Lithium Aluminium Hydride
Another well-documented laboratory-scale method involves the reduction of diethyl phenylphosphonate (PhP(O)(OEt)2) using lithium aluminium hydride (LiAlH4) in diethyl ether under inert atmosphere employing Schlenk techniques.
- Diethyl phenylphosphonate is slowly added to a suspension of LiAlH4 in diethyl ether at 5–20 °C.
- The mixture is stirred overnight at room temperature to ensure complete reduction.
- The reaction is quenched by careful dropwise addition of water at 5–10 °C.
- The product is isolated by filtration, washing with ether, and vacuum distillation.
Parameter | Value |
---|---|
Starting material | PhP(O)(OEt)2 (22.4 g) |
LiAlH4 amount | 6.5 g |
Solvent | Diethyl ether (500 mL) |
Temperature | 5–20 °C (addition), RT (stirring) |
This compound yield | 74% |
Boiling point | 93 °C at 100 Torr |
Characterization | Confirmed by 31P, 13C, 1H NMR |
- Straightforward reduction reaction.
- Good yield suitable for small to medium scale synthesis.
- Well-characterized and reproducible.
- Use of pyrophoric and moisture-sensitive LiAlH4 requires careful handling.
- Requires inert atmosphere and Schlenk techniques.
- Less suitable for large-scale industrial production due to reagent cost and safety.
Reference: Basvani et al. (2017) provide detailed experimental conditions and spectral data supporting this method.
Other Methods (Brief Overview)
While the above two methods are the most prominent, other approaches include:
Reaction of Organometallic Compounds with Halophosphines: This involves forming C–P bonds by reacting organometallic reagents (e.g., phenyl lithium or Grignard reagents) with chlorophosphines. These methods are useful for preparing substituted phosphines but are less commonly employed for this compound itself due to handling complexity.
Stereoselective Synthesis via Chlorophosphine Boranes: This advanced method is more relevant for chiral phosphine derivatives and involves borane protection to stabilize intermediates.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Scale | Notes |
---|---|---|---|---|---|---|
Hydrolysis + Disproportionation | Dichlorothis compound | Water, toluene, heat (140–180 °C), N2 atmosphere | 95 | >99 | Industrial (kg scale) | Coproduction of this compound and phenylphosphonic acid; high purity; scalable |
Reduction with LiAlH4 | Diethyl phenylphosphonate | LiAlH4, diethyl ether, inert atmosphere | 74 | High | Laboratory (g scale) | Requires careful handling; good yield for lab synthesis |
Organometallic + Halophosphine (general) | Phenyl lithium or Grignard + chlorophosphine | Anhydrous conditions, inert atmosphere | Variable | Variable | Research scale | Useful for substituted phosphines; less common for this compound |
Chemical Reactions Analysis
Phenylphosphine undergoes various chemical reactions, including:
- When exposed to air, this compound oxidizes to form this compound oxide:
Oxidation: C6H5PH2+O2→C6H5P(OH)2
Addition Reactions: This compound can undergo base-catalyzed allylic addition to acrylonitrile to form bis(2-cyanoethylphenyl)phosphine, which is a useful synthetic intermediate.
Scientific Research Applications
Organic Synthesis
Phenylphosphine as a Building Block:
this compound is widely used as an intermediate in organic synthesis, particularly in the preparation of phosphine oxides and phosphonates. These derivatives are crucial in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. For instance, this compound can be converted into this compound oxide, which finds applications in polymer chemistry as a flame retardant and stabilizer .
Synthesis of Complex Molecules:
In organic chemistry, this compound serves as a reagent for the synthesis of complex molecules. It has been utilized in reactions involving the formation of chiral centers and in the reduction of ketones and imines, leading to valuable pharmaceutical intermediates . The ability to modify its structure makes it an essential tool for chemists aiming to develop new compounds with specific functionalities.
Catalysis
Catalytic Applications:
this compound is employed as a catalyst in various chemical reactions. Its derivatives, such as this compound oxide, have shown effectiveness in promoting reactions like hydroformylation and hydrogenation. These processes are vital in the production of fine chemicals and bulk chemicals, showcasing this compound's role in industrial applications .
Photostabilizers:
this compound hydrochlorate is recognized for its use as a photostabilizer in polymers and coatings. It helps enhance the durability of materials exposed to UV light by preventing degradation, thus extending their lifespan .
Materials Science
Polymer Chemistry:
this compound-based polymers, particularly those containing this compound oxide groups, have been studied for their thermal stability and mechanical properties. These materials are being explored for applications in high-performance composites used in aerospace and automotive industries .
Flame Retardants:
this compound derivatives are utilized as flame retardants in plastics and textiles. Their incorporation into materials helps reduce flammability while maintaining mechanical integrity, making them suitable for safety-critical applications .
Pharmaceutical Applications
Drug Development:
In medicinal chemistry, this compound derivatives have been investigated for their potential use in drug development. They serve as precursors for synthesizing inhibitors that target specific biological pathways, including those involved in cancer and neurodegenerative diseases . The ability to functionalize this compound allows researchers to tailor compounds with desired biological activity.
Targeted Drug Delivery:
Recent studies have explored the use of trithis compound (TPP), a derivative of this compound, in mitochondria-targeted drug delivery systems. TPP can facilitate the transport of therapeutic agents directly into mitochondria, enhancing the efficacy of treatments for diseases like cancer .
Case Studies
Mechanism of Action
The mechanism of action of phenylphosphine involves its ability to act as a nucleophile. It can participate in nucleophilic addition reactions, where the phosphorus atom attacks electrophilic carbon atoms. This property is utilized in various synthetic transformations, including the formation of phosphinidene ligands in metal clusters .
Comparison with Similar Compounds
Primary vs. Secondary and Tertiary Phosphines
- Hydrophosphination : this compound reacts with styrenes to form 1:2 adducts (anti-Markovnikov), while dithis compound forms 1:1 adducts with minimal byproducts .
- Catalytic Utility : Dithis compound and trithis compound are more commonly used as ligands in Pd- or Ir-catalyzed cross-couplings due to their stability. This compound’s P–H bonds limit its direct use but enable functionalization into advanced ligands .
Reactivity in Radical Addition Reactions
- Styrene Addition :
Coordination Chemistry
- Metal Complex Stability :
- Secondary phosphines (e.g., Ph₂PH) form rare homoleptic Pd(0) complexes due to P–H bond lability. Tertiary phosphines (e.g., PPh₃) dominate catalysis for their inertness .
- This compound-derived ligands (e.g., bis(α-naphthyl)-phenylphosphine) enable cyclometalation in Ir complexes, leveraging steric effects for C–H activation .
Photoredox Functionalization
- Alkylation/Arylation :
Structural and Electronic Properties
Protonation and Methylation :
Stability and Handling
Biological Activity
Phenylphosphine (C6H7P), a colorless liquid with a foul odor, is a phosphine compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential therapeutic applications.
This compound is characterized by its phosphorus atom bonded to a phenyl group. Its synthesis often involves the reaction of phosphorus trichloride with phenylmagnesium bromide or other similar methods. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound derivatives on different cancer cell lines. For instance, a study reported that certain derivatives exhibited moderate cytotoxicity against the HL-60 human leukemia cell line, with IC50 values indicating potential for further development as anticancer agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | HL-60 | 15 |
Derivative B | HL-60 | 25 |
Derivative C | HL-60 | 10 |
The results suggest that modifications to the phenyl group can significantly influence the biological activity of phosphine derivatives.
Antibacterial Activity
This compound has also shown promise in antibacterial applications. In vitro tests demonstrated that specific derivatives were effective against Bacillus subtilis, with some compounds achieving promising antibacterial activity .
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound X | B. subtilis | 8 µg/mL |
Compound Y | B. subtilis | 16 µg/mL |
Compound Z | B. subtilis | 4 µg/mL |
These findings indicate the potential utility of this compound derivatives in developing new antibacterial agents.
Case Study 1: Anticancer Potential
A recent study focused on the anticancer potential of a novel phosphinic acid derivative related to this compound. This compound was tested on SAOS-2 osteosarcoma cells and demonstrated significant cytotoxicity, leading to a cell viability reduction to 55% at certain concentrations. The study employed various assays including MTT and Hoechst staining to assess cell viability and apoptosis features .
Case Study 2: Toxicological Profile
The toxicological profile of this compound reveals several health hazards associated with exposure. Symptoms from inhalation or skin contact include irritation, nausea, and potential damage to blood cells leading to anemia . Chronic exposure may affect the nervous system and reproductive health, underscoring the need for careful handling in laboratory settings.
Research Findings
Research continues to explore the structure-activity relationships (SAR) of this compound derivatives. Studies indicate that modifications such as introducing electron-withdrawing groups can enhance biological activity while maintaining safety profiles .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of phenylphosphine, and how do they influence its reactivity in synthetic applications?
this compound (C₆H₅PH₂) is a primary phosphine with a molecular weight of 110.09 g/mol (CAS 638-21-1). Its structure features a phosphorus atom bonded to a phenyl group and two hydrogens, conferring nucleophilic and reducing properties. The low steric hindrance and electron-rich nature of phosphorus enable its role in metal coordination and redox reactions. Key properties include air sensitivity (spontaneous ignition at high concentrations) and volatility, necessitating storage under inert atmospheres at low temperatures .
Q. What experimental protocols are recommended for synthesizing and handling this compound to ensure reproducibility?
- Synthesis : this compound is typically synthesized via Grignard reactions, such as the reaction of phenylmagnesium bromide with phosphorus trichloride. Detailed protocols should specify stoichiometry, solvent (e.g., anhydrous THF), and inert gas purging to prevent oxidation .
- Handling : Use Schlenk-line techniques for air-sensitive manipulations. Storage requires airtight containers under nitrogen/argon at ≤4°C. Safety protocols mandate fume hoods and fire suppression systems (dry chemical/CO₂) due to flammability and toxic phosphine gas release during decomposition .
Q. How can researchers validate the purity and identity of this compound derivatives?
Characterization should include:
- NMR spectroscopy (³¹P, ¹H, ¹³C) to confirm structural integrity.
- Elemental analysis for empirical formula verification.
- X-ray crystallography for unambiguous structural determination (critical for novel derivatives). Cross-referencing with literature data (e.g., melting points, IR spectra) is essential for known compounds .
Advanced Research Questions
Q. What mechanistic role does this compound play in palladium-catalyzed C–H functionalization reactions?
this compound acts as a ligand in Pd-catalyzed systems, directing C–H activation via coordination to the metal center. This stabilizes intermediates and enhances regioselectivity in bond-forming steps (e.g., C–C couplings). For example, in directed ortho-alkylation, this compound ligands modulate electron density at Pd, affecting oxidative addition and reductive elimination kinetics .
Q. How do structural modifications of this compound (e.g., tert-butyl substitution) impact catalytic efficiency in cross-coupling reactions?
Bulky substituents (e.g., tert-butyl in Chloro(tert-butyl)this compound) increase steric hindrance, which can:
- Improve catalyst stability by shielding the metal center.
- Alter selectivity in asymmetric catalysis. Comparative studies using kinetic profiling and DFT calculations are recommended to quantify steric/electronic effects .
Q. What strategies resolve contradictions in reported catalytic activity of this compound-based systems across different substrates?
- Systematic variation of reaction parameters (temperature, solvent polarity, stoichiometry).
- In-situ spectroscopic monitoring (e.g., Raman or XAS) to track intermediate formation.
- Meta-analysis of literature data to identify outliers or context-dependent trends (e.g., substrate electronic effects) .
Q. How does this compound oxide integration enhance the radiation resistance of polymers in aerospace applications?
this compound oxide-containing polymers (e.g., TOR-RC) exhibit improved atomic oxygen resistance in low Earth orbit. The phosphoryl group forms a protective oxide layer upon exposure, reducing chain scission. Accelerated aging tests under simulated space conditions (e.g., plasma chambers) are critical for validating performance .
Q. Methodological Considerations
Q. What analytical approaches are optimal for detecting trace this compound degradation products in environmental samples?
- GC-MS with derivatization (e.g., using alkylation agents to stabilize volatile phosphines).
- HPLC-ICP-MS for phosphorus-specific detection at ppb levels. Calibration with isotopically labeled analogs (e.g., ¹³C-phenylphosphine) improves accuracy .
Q. How should researchers design studies to extrapolate this compound toxicity data from organophosphate class analyses?
Apply read-across methodologies under OECD guidelines, focusing on shared functional groups (e.g., P=O bonds). Supplemental assays (e.g., in vitro hepatotoxicity screening) are necessary to address class-specific metabolic differences .
Q. Data Presentation Guidelines
Q. What are the best practices for reporting this compound-related data to ensure reproducibility?
- Primary manuscripts : Include detailed synthetic procedures, characterization data (≥95% purity), and hazard warnings.
- Supporting information : Provide raw spectral data, crystallographic files (CIF), and computational modeling parameters.
Adhere to journal-specific formatting (e.g., Beilstein guidelines for experimental sections) .
Properties
IUPAC Name |
phenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7P/c7-6-4-2-1-3-5-6/h1-5H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGWZZNNEUHDAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7P, Array | |
Record name | PHENYL PHOSPHINE | |
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DSSTOX Substance ID |
DTXSID7073224 | |
Record name | Phenylphosphine | |
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Molecular Weight |
110.09 g/mol | |
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Physical Description |
Phenyl phosphine is a clear colorless liquid. (NTP, 1992), Clear, colorless liquid with a foul odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless liquid with a foul odor. | |
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Boiling Point |
320 to 322 °F at 760 mmHg (NTP, 1992), 160.5 °C, 160 °C, 320 °F | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alkali; very sol in alcohol and ether, Insoluble in water, Solubility in water: none, Insoluble | |
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Density |
1.001 at 59 °F (NTP, 1992) - Denser than water; will sink, Specific gravity @ 15 °C = 1.001, Relative density (water = 1): 1.00, 1.001 at 59 °F, (59 °F): 1.001 | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0501.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.8, 3.79 | |
Record name | PHENYL PHOSPHINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20904 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PHENYLPHOSPHINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PHENYLPHOSPHINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/466 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
2.45 [mmHg] | |
Record name | Phenylphosphine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/594 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Clear, colorless liquid | |
CAS No. |
638-21-1 | |
Record name | PHENYL PHOSPHINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20904 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Phenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHENYLPHOSPHINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLPHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856X9KP929 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PHENYLPHOSPHINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7199 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHENYLPHOSPHINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1424 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PHENYLPHOSPHINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/466 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phosphine, phenyl- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/SZ200B20.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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